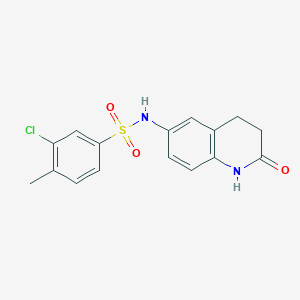

3-chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

3-Chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolin-2-one scaffold. The compound integrates a chlorinated and methylated benzene sulfonamide moiety linked to the 6-position of the tetrahydroquinolinone core. This structural motif is significant in medicinal chemistry due to sulfonamides’ well-documented role as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) and their pharmacokinetic properties, including bioavailability and metabolic stability .

The chlorine and methyl substituents on the benzene ring may influence electronic properties, lipophilicity, and steric interactions, which are critical for biological activity .

Properties

IUPAC Name |

3-chloro-4-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c1-10-2-5-13(9-14(10)17)23(21,22)19-12-4-6-15-11(8-12)3-7-16(20)18-15/h2,4-6,8-9,19H,3,7H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZFWICOIFYZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of 3-chloro-4-methylbenzenamine to introduce the sulfonamide group. This is followed by the condensation reaction with 2-oxo-1,2,3,4-tetrahydroquinoline under acidic conditions to form the final product. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid as catalysts and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

3-chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The quinoline moiety may also interact with DNA or proteins, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

3-Chloro-4-Fluoro-N-[1-(Propylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide

- Key Difference: Replaces the methyl group with a fluorine atom and introduces a propylsulfonyl group on the tetrahydroquinolin nitrogen.

N-(1-Butyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)-3-Chloro-4-Methoxybenzenesulfonamide

Core Scaffold Modifications

N-(4-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Thiazol-2-yl)Oxazole-5-Carboxamide

- Key Difference : Replaces the benzene sulfonamide with an oxazole-thiazole-carboxamide system.

2-Oxoindoline Derivatives (e.g., Compound 15, 18, IK)

- Key Difference: Features a 2-oxoindoline core instead of tetrahydroquinolinone.

- Impact: The indoline scaffold’s planar structure may limit conformational flexibility, affecting binding kinetics. Derivatives like IK (hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) show distinct electronic profiles due to conjugated enone systems .

Structural and Pharmacokinetic Data Table

Research Findings and Implications

- Sulfonamide vs. Carboxamide : Sulfonamide-containing analogs (e.g., the target compound) are more likely to inhibit sulfonamide-sensitive enzymes compared to carboxamide derivatives like the oxazole-thiazole system .

- Substituent Effects :

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius may improve van der Waals interactions, while fluorine’s electronegativity enhances stability .

- Methyl vs. Methoxy : Methyl groups favor lipophilicity, whereas methoxy groups improve aqueous solubility but may reduce blood-brain barrier penetration .

- Tetrahydroquinolinone vs. Indoline: The tetrahydroquinolinone scaffold’s partial saturation offers a balance between rigidity and flexibility, unlike the fully planar indoline derivatives .

Biological Activity

3-chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound's IUPAC name is 1-(3-chloro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide. Its molecular formula is , with a molecular weight of approximately 406.9 g/mol .

Anticancer Activity

Recent studies have demonstrated that compounds related to tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, derivatives with structural similarities to the target compound have shown inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.054 | Induces apoptosis and inhibits tubulin assembly |

| HeLa (Cervical) | 0.048 | Cell cycle arrest at G2/M phase |

| MCF-7 (Breast) | 0.246 | Binds to colchicine site of β-tubulin |

These findings suggest that the compound may function similarly by disrupting microtubule dynamics and inducing cell death through apoptotic pathways .

Antimicrobial Activity

The sulfonamide moiety in the compound is known for its antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth effectively. The mechanism typically involves the inhibition of folate synthesis in bacteria, which is crucial for their growth and reproduction.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of the compound. Key observations include:

- Substituent Effects : The presence of halogen atoms (e.g., chlorine) on the phenyl ring enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins.

- Tetrahydroquinoline Core : The incorporation of a tetrahydroquinoline structure contributes to the compound's ability to interact with multiple biological targets, including enzymes involved in cancer cell proliferation.

- Sulfonamide Group : This functional group is essential for the antimicrobial activity observed in related compounds.

Study 1: In Vitro Analysis

In a study examining the effects of similar tetrahydroquinoline derivatives on cancer cell lines, researchers found that modifications to the sulfonamide group significantly impacted cytotoxicity and selectivity towards cancer cells over normal cells .

Study 2: Molecular Docking Studies

Molecular docking simulations have indicated that the compound binds effectively to the colchicine site on β-tubulin, suggesting a mechanism of action that involves inhibition of microtubule polymerization . This finding aligns with experimental data showing G2/M phase arrest in treated cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.